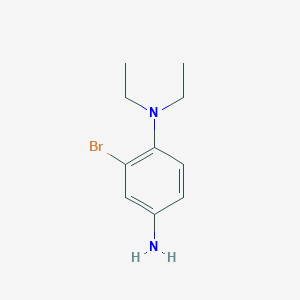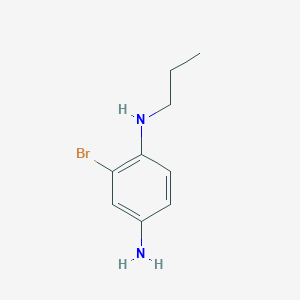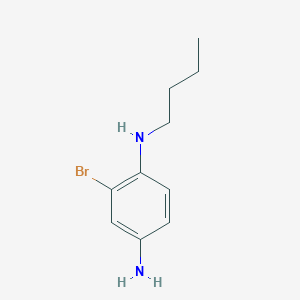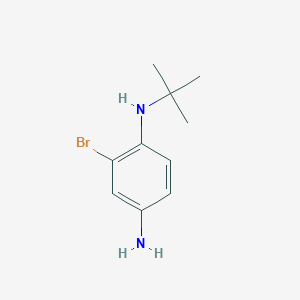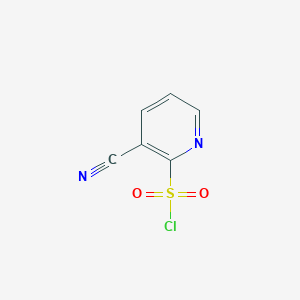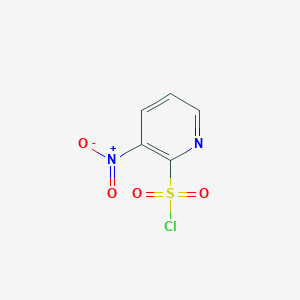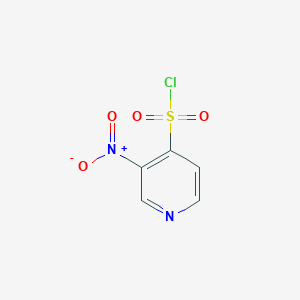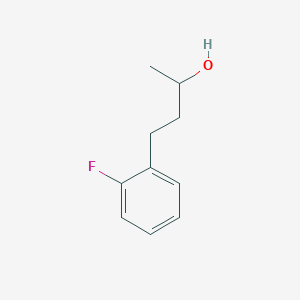
4-(2-Fluorophenyl)butan-2-ol
Descripción general
Descripción
4-(2-Fluorophenyl)butan-2-ol is a useful research compound. Its molecular formula is C10H13FO and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chiral Discrimination and Molecular Interactions : Studies on diastereomeric complexes involving 4-(2-Fluorophenyl)butan-2-ol reveal insights into chiral discrimination and specific intermolecular interactions, such as CH···π, OH···π, and CH···F interactions. These findings are crucial in understanding molecular recognition and chiral discrimination processes (Ciavardini et al., 2013).
Synthesis of Oligomers with Fluorophenyl Ketone End Groups : Research demonstrates the synthesis of methyl methacrylate and styrene oligomers with 4-fluorophenyl ketone end groups, indicating potential applications in polymer science and materials engineering (Dix et al., 1993).
Anticancer Activity of Sigma-2 Ligands : Compounds structurally related to this compound, like SYA013, show significant anticancer activity, especially in solid tumor cell lines. These findings highlight the potential of such compounds in developing new anticancer therapies (Asong et al., 2019).
Synthesis of Tamoxifen : The dehydration of certain butan-1-ols, including compounds related to this compound, has been used in the synthesis of tamoxifen, an important drug in cancer treatment (Mccague, 1987).
Anti-inflammatory Properties : Some analogs of this compound demonstrate significant anti-inflammatory activity, suggesting their potential use in developing new anti-inflammatory drugs (Goudie et al., 1978).
Antituberculosis Activity : New derivatives of this compound exhibit promising antituberculosis activity, indicating their potential in treating tuberculosis (Omel’kov et al., 2019).
Neuroprotective Effects : Certain compounds structurally related to this compound have shown neuroprotective effects in models of optic nerve injury, suggesting potential therapeutic applications in neurology (Chien et al., 2016).
Cosmetic Applications : Compounds like 4-(phenylsulfanyl)butan-2-one, which have structural similarities with this compound, demonstrate significant anti-melanogenic properties, indicating potential applications in cosmetic and dermatological products (Wu et al., 2015).
Propiedades
IUPAC Name |
4-(2-fluorophenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-8(12)6-7-9-4-2-3-5-10(9)11/h2-5,8,12H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGHDOPHBJQZLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{1-[(4-Fluoroanilino)carbonyl]-3-piperidyl}propanoic acid](/img/structure/B7873201.png)
